molecular formula C14H16N4O2S B2369470 (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 946283-45-0

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2369470
CAS RN: 946283-45-0
M. Wt: 304.37
InChI Key: QOWITKMKHDZVTD-UHFFFAOYSA-N
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Description

“(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” is a chemical compound with the molecular formula C14H16N4O2S and a molecular weight of 304.37. It is used in the synthesis of various derivatives for anti-tubercular activity .


Synthesis Analysis

The synthesis of this compound and its derivatives involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophen-2-yl methanone moiety linked to a 6-methoxypyridazin-3-yl unit via a piperazin-1-yl ring.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with structural similarities, particularly those involving substituted piperazines and thiophenes, have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives and evaluated them for antimicrobial activities, finding some with good or moderate activities against various microorganisms. This suggests that similar compounds could be explored for their potential as antimicrobial agents (Bektaş et al., 2007).

Analgesic and Anti-inflammatory Properties

The pharmacological evaluation of compounds related to (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone, particularly those targeting TRPV4 channels, has shown potential for the treatment of pain. Tsuno et al. (2017) identified a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective TRPV4 channel antagonists with analgesic effects in models of mechanical hyperalgesia, highlighting the therapeutic potential of such compounds in pain management (Tsuno et al., 2017).

Anticancer Activities

Similarly structured molecules have been investigated for their anticancer properties. For instance, compounds derived from piperazine and containing thiophene moieties have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism in cancer cell proliferation. Prinz et al. (2017) reported that several analogues exhibited excellent antiproliferative properties against a broad range of cancer cell lines, suggesting the potential of such compounds in cancer therapy (Prinz et al., 2017).

Future Directions

The future directions for this compound involve further development and evaluation of its derivatives for their anti-tubercular activity. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-20-13-5-4-12(15-16-13)17-6-8-18(9-7-17)14(19)11-3-2-10-21-11/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWITKMKHDZVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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